molecular formula C12H15BrF3N3O B10966518 3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(pyrrolidin-1-yl)propan-1-one

3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B10966518
M. Wt: 354.17 g/mol
InChI Key: XEJWPRRQKKORMR-UHFFFAOYSA-N
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Description

3-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(1-PYRROLIDINYL)-1-PROPANONE is a complex organic compound with a unique structure that includes a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups, as well as a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(1-PYRROLIDINYL)-1-PROPANONE typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone, followed by bromination and trifluoromethylation .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination and trifluoromethylation steps, as well as the development of more efficient catalysts for the nucleophilic substitution reaction .

Chemical Reactions Analysis

Types of Reactions

3-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(1-PYRROLIDINYL)-1-PROPANONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(1-PYRROLIDINYL)-1-PROPANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(1-PYRROLIDINYL)-1-PROPANONE is unique due to its combination of a pyrazole ring with bromine, methyl, and trifluoromethyl groups, along with a pyrrolidine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C12H15BrF3N3O

Molecular Weight

354.17 g/mol

IUPAC Name

3-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-pyrrolidin-1-ylpropan-1-one

InChI

InChI=1S/C12H15BrF3N3O/c1-8-10(13)11(12(14,15)16)17-19(8)7-4-9(20)18-5-2-3-6-18/h2-7H2,1H3

InChI Key

XEJWPRRQKKORMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCC(=O)N2CCCC2)C(F)(F)F)Br

Origin of Product

United States

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